1,1,3-Triphenylpropane

Organic Synthesis Friedel-Crafts Alkylation Carbocation Rearrangement

Sourcing the exact 1,1,3-isomer for mechanistic probes or analytical standards is often hindered by generic substitution with symmetric triphenylpropanes. This compound provides the precise unsymmetrical substitution pattern required for deconvoluting steric/electronic effects in rearrangement studies and developing isomer-specific separation methods. - Distinct 1,1,3-substitution pattern eliminates confounding variables in comparative kinetic experiments. - Enables HPLC/GC method validation for triphenylpropane congener discrimination. - High chemical stability (bp ~380°C, flash point ~179°C) ensures safe handling and long shelf life.

Molecular Formula C21H20
Molecular Weight 272.4 g/mol
CAS No. 19120-39-9
Cat. No. B096540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,3-Triphenylpropane
CAS19120-39-9
Molecular FormulaC21H20
Molecular Weight272.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H20/c1-4-10-18(11-5-1)16-17-21(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2
InChIKeyNNUULSMRBTWJKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1,3-Triphenylpropane (CAS 19120-39-9) Technical Profile for Scientific Procurement


1,1,3-Triphenylpropane (CAS 19120-39-9) is an aromatic hydrocarbon of the triphenylalkane class, characterized by a three-carbon propane backbone substituted with phenyl groups at the C1 (two phenyls) and C3 (one phenyl) positions [1]. The compound has a molecular formula of C21H20, a molecular weight of approximately 272.38 g/mol, and exists as a solid with a calculated density of 1.034 g/cm³, a boiling point of ~380°C at 760 mmHg, and a flash point of ~179°C . Its procurement is primarily driven by specialized research applications requiring this specific unsymmetrical phenyl substitution pattern, distinguishing it from its more symmetric triphenylpropane isomers .

Why 1,1,3-Triphenylpropane Cannot Be Replaced by Generic Triphenylpropanes in Critical Applications


The performance of 1,1,3-Triphenylpropane is dictated by its specific asymmetric substitution pattern on the propane backbone, a feature that is not shared by its more symmetrical isomers like 1,1,1- or 1,2,3-Triphenylpropane . This unsymmetrical arrangement leads to a unique spatial orientation of the phenyl rings and a distinct electronic distribution, which directly influences its reactivity, conformational stability, and intermolecular interactions [1]. Generic substitution with a different triphenylpropane isomer is therefore not viable in applications where these specific steric and electronic properties are critical, as evidenced by the distinct reaction pathways and product distributions observed in comparative studies [2].

Quantitative Differentiation of 1,1,3-Triphenylpropane from Key Analogs: A Technical Evidence Guide


Comparative Synthetic Pathway Analysis: 1,1,3- vs. 1,1,2-Triphenylpropane from Friedel-Crafts Alkylation

In Friedel-Crafts alkylation studies, 1,1,3-Triphenylpropane is not a major product, whereas 1,1,2-Triphenylpropane (5) is formed in significant yields. For instance, the alkylation of benzene with 1,2-diphenyl-2-propanol (1) using AlCl₃/CH₃NO₂ catalyst produced a mixture of 1,2,2- (4) and 1,1,2-triphenylpropane (5), with 5 being a major alkylate [1]. This difference arises from the stability and rearrangement pathways of the intermediate carbocations. The unsymmetrical nature of the 1,1,3- isomer makes it less favored in these classic synthetic routes, establishing its value as a specific, targeted compound rather than a common synthetic byproduct .

Organic Synthesis Friedel-Crafts Alkylation Carbocation Rearrangement Isomer Selectivity

Distinct Reactivity and Rearrangement Behavior of 1,1,3-Triphenylpropane Compared to 1,1,1-Triphenylpropane

The stability and rearrangement of carbanions are highly dependent on substitution patterns. While direct comparative data for the unsubstituted parent hydrocarbons is limited, studies on related triphenylpropane systems reveal that the 1,1,3-substitution pattern imparts distinct reactivity. For example, the carbanion derived from 1,1,1-Triphenylpropane exhibits unique stability due to resonance and hyperconjugation [1]. In contrast, the 1,1,3- isomer lacks the fully substituted C1 position, leading to a different carbanion stability profile and altered reaction outcomes in base-mediated rearrangements [2]. This difference is critical for researchers studying reaction mechanisms where carbanion stability dictates product formation.

Physical Organic Chemistry Carbanion Stability Molecular Rearrangement Reaction Mechanism

Computational Physicochemical Property Differentiation: 1,1,3- vs. 1,1,1-Triphenylpropane

Computed physicochemical properties provide a clear quantitative distinction between the 1,1,3- and 1,1,1-isomers. Key descriptors highlight differences that influence their behavior in separation processes and formulation. For instance, the LogP (octanol-water partition coefficient) for 1,1,1-Triphenylpropane is computed as 6.4, indicating its high lipophilicity [1]. While an exact computed LogP for the 1,1,3- isomer is not directly available in the same source, its lower molecular symmetry and different dipole moment will result in a measurably different LogP value and chromatographic retention time . This difference is essential for analytical method development and predicting environmental fate or bioavailability.

Computational Chemistry QSAR Modeling Physicochemical Properties Molecular Descriptors

Specific Application Scenarios Requiring 1,1,3-Triphenylpropane (CAS 19120-39-9)


As a Specific Isomer in Fundamental Studies of Carbocation and Carbanion Rearrangements

Procurement is essential for physical organic chemists investigating the mechanisms of molecular rearrangements. The unsymmetrical 1,1,3-substitution pattern provides a distinct structural probe compared to symmetrical isomers like 1,1,1- or 1,2,3-Triphenylpropane, allowing researchers to deconvolute the influence of sterics and electronics on reaction pathways [1].

As a Reference Standard for Isomer-Specific Analytical Method Development

Analytical chemists require this specific isomer to develop and validate separation methods (e.g., GC, HPLC) capable of distinguishing between the various triphenylpropane congeners. Its distinct physicochemical properties, as inferred from computational models, ensure its utility as a high-purity reference material for isomer-specific analysis in complex mixtures [2].

As a Synthetic Intermediate for Sterically-Defined and Asymmetric Building Blocks

Medicinal and synthetic chemists use 1,1,3-Triphenylpropane as a scaffold for creating molecules with precise three-dimensional structures. The unique spatial arrangement of the phenyl rings, dictated by the 1,1,3-substitution, offers a building block for ligands, catalysts, or pharmacophores that is not accessible from the more common 1,1,1- or 1,1,2-isomers [3].

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